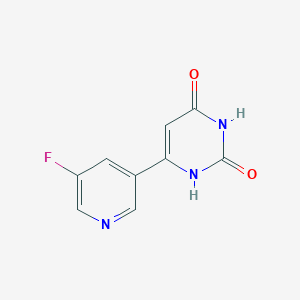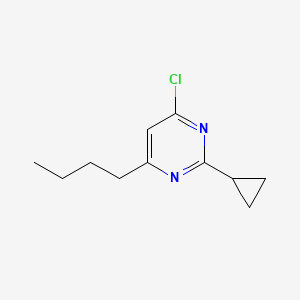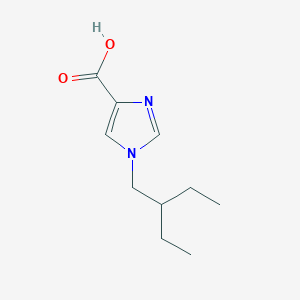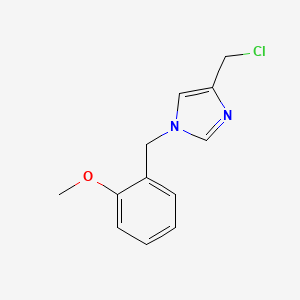
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole
Overview
Description
4-(Chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole (CMBI) is an organic compound that has been used in a variety of scientific applications over the years. CMBI is a member of the imidazole family of compounds, a group of compounds characterized by their five-membered ring structure. CMBI has been used in a range of scientific research applications, including as a catalyst in organic synthesis, as a reagent in biochemical reactions, and as an inhibitor of enzymes. In
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
- Imidazole derivatives, including those structurally similar to 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole, have been synthesized and shown potential in antimicrobial activities. For instance, a study by (Maheta, Patel, & Naliapara, 2012) prepared imidazole derivatives with significant antimicrobial properties.
- Another research focused on imidazole derivatives for their antimycobacterial activities. These compounds, which mimic parts of the structure of potent antimycobacterial agents, showed in vitro effectiveness against mycobacterial strains (Miranda & Gundersen, 2009).
Cytotoxicity and Antibacterial Studies
- Research by (Patil et al., 2010) explored the cytotoxicity and antibacterial properties of imidazole derivatives. These compounds, upon testing, showed high antibacterial activity and were evaluated for their cytotoxic effects on certain cell lines.
Spectroscopic Analysis and Molecular Docking
- A study by (Thomas et al., 2018) provided a solvent-free synthesis of imidazole derivatives followed by extensive spectroscopic characterization. Their molecular docking investigation showed antimicrobial activity against certain bacterial strains.
Lipase and α-Glucosidase Inhibition
- Imidazole derivatives were synthesized and tested for their potential in inhibiting lipase and α-glucosidase. This study indicates the potential therapeutic applications of these compounds in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition Efficacy
- Research on imidazole derivatives has also extended to their application in corrosion inhibition. These compounds showed significant efficacy in protecting metals in acidic solutions, indicating their potential as corrosion inhibitors (Prashanth et al., 2021).
properties
IUPAC Name |
4-(chloromethyl)-1-[(2-methoxyphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVATZOHSFZYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




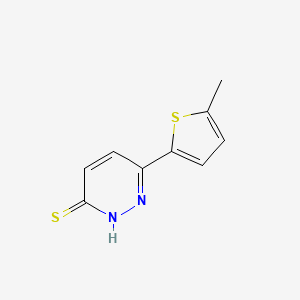
![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)
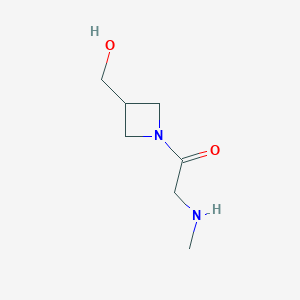



![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)

![3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474756.png)

